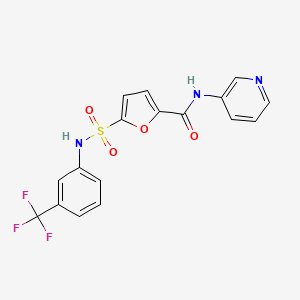
N-(pyridin-3-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(pyridin-3-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide, also known as PFT-μ, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound has been shown to have a unique mechanism of action that targets the p53-MDM2 interaction, which is a critical pathway in cancer development.
Scientific Research Applications
Inhibitor Design for SARS-CoV Protease
This compound has been identified as a potential noncovalent small molecule inhibitor for the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . The design and synthesis of such inhibitors are crucial for developing therapeutic agents against coronaviruses. The compound’s ability to bind to the protease’s active site without covalent modification makes it a valuable lead for further optimization in antiviral drug development.
Structure-Activity Relationship (SAR) Studies
The compound serves as a starting point for SAR studies, which are essential for understanding the molecular basis of drug-receptor interactions . By modifying the structure of this compound, researchers can determine the pharmacophoric elements necessary for biological activity and enhance the efficacy and selectivity of the inhibitors.
Chemodivergent Synthesis
The related chemical framework of N-(pyridin-2-yl)amides, which can be synthesized from similar compounds, demonstrates the potential for chemodivergent synthesis strategies . This approach allows for the generation of diverse chemical entities from common intermediates, facilitating the discovery of new drugs with varied biological activities.
Enzyme Binding Pocket Exploration
The compound’s structure can be used to explore the binding pockets of various enzymes . By studying how the compound interacts with different enzymes, researchers can gain insights into enzyme function and design more effective inhibitors.
High-Throughput Screening (HTS)
As part of a high-throughput screen of the NIH molecular libraries, this compound was identified, showcasing its role in HTS campaigns . HTS is a method for scientific experimentation especially used in drug discovery and can rapidly identify active compounds, antibodies, or genes that modulate a particular biomolecular pathway.
X-Ray Crystallography
The compound has been used in X-ray crystallography to determine the structure of the SARS-CoV 3CL protease in complex with inhibitors . This information is vital for understanding the molecular interactions at the atomic level and for guiding the design of new inhibitors.
Each of these applications highlights the compound’s versatility and importance in scientific research, particularly in the field of medicinal chemistry and drug discovery. The compound’s ability to interact with biological targets, coupled with its suitability for various chemical and biological assays, makes it a valuable tool for researchers.
Herbicidal Activity
This compound has been explored for its potential as a herbicide. Research indicates that derivatives of this compound, such as aryl (4-substituted pyridin-3-yl)methyl carbamates, have shown herbicidal activity against weeds and phytotoxicity against transplanted rice . The efficacy of these compounds as herbicides varies with the structure of the aryl group, carbamoyl group, and the substituent on the pyridine ring, making it a promising area for developing new herbicides.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Compounds related to “N-(pyridin-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}furan-2-carboxamide” have been studied for their inhibitory effects on Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a protein kinase implicated in the control of glucose production and neuronal function, and its inhibitors are considered potential treatments for diseases like diabetes and Alzheimer’s. The structure-activity relationship studies of these compounds can lead to the development of highly potent, selective, and brain-penetrant GSK-3 inhibitors.
properties
IUPAC Name |
N-pyridin-3-yl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)11-3-1-4-12(9-11)23-28(25,26)15-7-6-14(27-15)16(24)22-13-5-2-8-21-10-13/h1-10,23H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAJAJBEXQEDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)
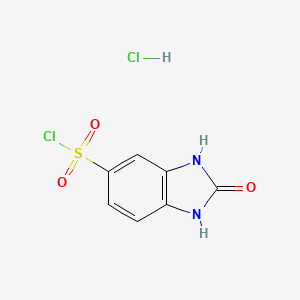
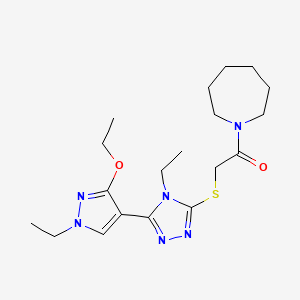
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)
![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)

![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)
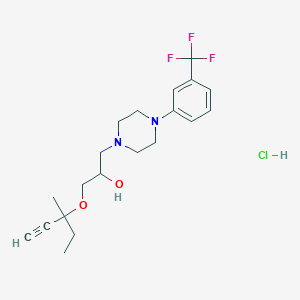
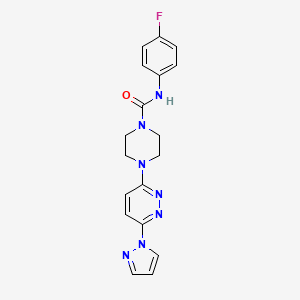
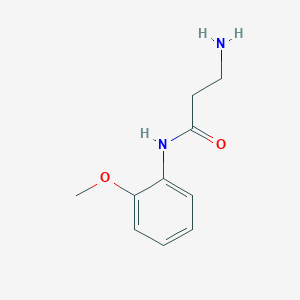
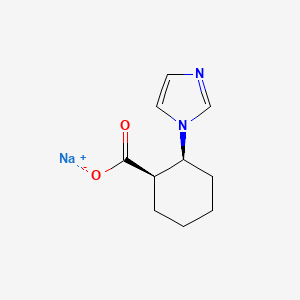
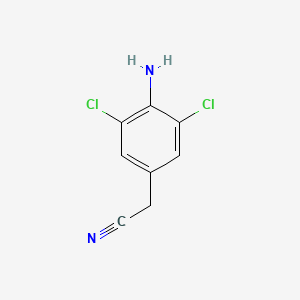
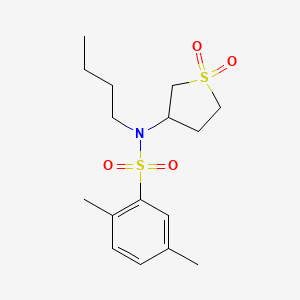
![N-{4-[2-(4-Chloro-phenyl)-thiazolidine-3-sulfonyl]-phenyl}-acetamide](/img/structure/B2449272.png)